molecular formula C21H20F2N6O2 B11451682 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11451682
M. Wt: 426.4 g/mol
InChI Key: YGAOUXQHNVTPJS-UHFFFAOYSA-N
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Description

7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, substituted with difluoromethoxy and dimethylphenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the tetrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethoxy group: This step may involve nucleophilic substitution reactions using difluoromethoxy-containing reagents.

    Attachment of the dimethylphenyl group: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using suitable aryl halides and catalysts.

    Final carboxamide formation:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times to optimize product formation.

Scientific Research Applications

7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide include other tetrazolo[1,5-a]pyrimidine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H20F2N6O2

Molecular Weight

426.4 g/mol

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20F2N6O2/c1-11-4-9-16(12(2)10-11)25-19(30)17-13(3)24-21-26-27-28-29(21)18(17)14-5-7-15(8-6-14)31-20(22)23/h4-10,18,20H,1-3H3,(H,25,30)(H,24,26,28)

InChI Key

YGAOUXQHNVTPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)OC(F)F)C)C

Origin of Product

United States

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